4-Iodo-2-methoxy-1-nitrobenzene

Catalog No.
S2844550
CAS No.
860585-81-5
M.F
C7H6INO3
M. Wt
279.033
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2-methoxy-1-nitrobenzene

CAS Number

860585-81-5

Product Name

4-Iodo-2-methoxy-1-nitrobenzene

IUPAC Name

4-iodo-2-methoxy-1-nitrobenzene

Molecular Formula

C7H6INO3

Molecular Weight

279.033

InChI

InChI=1S/C7H6INO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3

InChI Key

HIXMWPAZDDJWNC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)I)[N+](=O)[O-]

Solubility

not available

4-Iodo-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of iodine, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is C7H6INO3C_7H_6INO_3 with a molecular weight of approximately 279.03 g/mol. This compound typically appears as a light yellow to brown solid and has a melting point ranging from 60°C to 64°C. It is known for its unique structural features, which impart distinct chemical properties and biological activities.

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution Reactions: The presence of the electron-withdrawing nitro group and the electron-donating methoxy group influences reactivity, allowing for substitutions at different positions on the benzene ring.
  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological activity.

This compound exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential as:

  • Antimicrobial Agent: Some derivatives of nitrobenzene compounds have shown antimicrobial properties, suggesting potential applications in treating infections.
  • Cytotoxicity: Research indicates that certain nitro-substituted benzene compounds can exhibit cytotoxic effects against cancer cell lines, indicating potential utility in cancer therapy.

The specific biological activities of 4-Iodo-2-methoxy-1-nitrobenzene may vary based on structural modifications and the presence of other functional groups.

Synthesis of 4-Iodo-2-methoxy-1-nitrobenzene can be achieved through various methods:

  • Starting from 2-Methoxy-1-nitrobenzene:
    • Iodination can be performed using iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the para position relative to the nitro group.
  • Using 4-Methoxy-2-nitrobenzoic Acid:
    • This method involves converting the acid into the corresponding iodinated product through a series of reactions including activation and substitution steps .
  • Electrophilic Aromatic Substitution:
    • This approach can utilize iodine sources like iodine monochloride or iodide salts in the presence of Lewis acids to facilitate the substitution reaction on an activated aromatic ring .

4-Iodo-2-methoxy-1-nitrobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be used in drug development, particularly in creating new antimicrobial or anticancer agents.
  • Dyes and Pigments: The compound's aromatic nature allows it to be used in dye synthesis due to its ability to form stable colored complexes.

Studies on interaction profiles indicate that 4-Iodo-2-methoxy-1-nitrobenzene interacts with various biological targets:

  • Cytochrome P450 Inhibition: It has been noted that this compound can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Membrane Permeability: Its lipophilicity suggests that it may cross biological membranes effectively, influencing its pharmacokinetic properties .

Several compounds share structural similarities with 4-Iodo-2-methoxy-1-nitrobenzene. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
1-Iodo-2-methoxy-4-nitrobenzene5458-84-40.98Different substitution pattern leading to varied reactivity.
2-Iodo-4-methoxy-1-nitrobenzene214279-40-00.86Nitro group positioned differently affecting biological activity.
1-Iodo-4-methoxy-2-nitrobenzene58755-70-70.88Similar structure but different substitution effects on reactivity.
4-Iodo-1-methoxy-2-nitrobenzene52692-09-80.85Variation in positioning of functional groups influencing synthesis routes.
1,4-Diiodo-2-methoxy-5-nitrobenzene55215-55-90.80Increased iodine content may enhance reactivity but complicates synthesis.

Each of these compounds presents unique characteristics that influence their chemical behavior and potential applications, distinguishing them from one another while sharing foundational structural elements with 4-Iodo-2-methoxy-1-nitrobenzene.

XLogP3

2.4

Dates

Modify: 2023-08-17

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